molecular formula C16H25Cl2NO B1464804 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219972-13-0

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1464804
CAS No.: 1219972-13-0
M. Wt: 318.3 g/mol
InChI Key: MSEQGGNLTFKRLU-UHFFFAOYSA-N
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Description

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-tert-butyl-2-chlorophenol with a suitable chloromethylating agent to form 4-(tert-butyl)-2-chlorophenoxy-methyl chloride.

    Nucleophilic Substitution: The chlorophenoxy-methyl chloride is then reacted with piperidine under nucleophilic substitution conditions to yield 4-{[4-(tert-butyl)-2-chlorophenoxy]-methyl}piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-chlorophenol: A precursor in the synthesis of the target compound.

    4-tert-Butylbenzyl chloride: Another compound with a tert-butyl group and a chlorophenyl moiety.

    tert-Butyl carbamate: A compound with a tert-butyl group used in different chemical contexts.

Uniqueness

4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring with a tert-butyl and chlorophenoxy substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQGGNLTFKRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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